molecular formula C6H8N2O2 B1270009 1,5-Dimethyl-1H-pyrazole-4-carboxylic acid CAS No. 31728-75-3

1,5-Dimethyl-1H-pyrazole-4-carboxylic acid

Cat. No. B1270009
CAS RN: 31728-75-3
M. Wt: 140.14 g/mol
InChI Key: SKTIXLZNJZTGRT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1H-pyrazole-4-carboxylic acid and its derivatives, including 1,5-dimethyl variant, has been explored through various chemical pathways. Improved synthesis methods have increased yields significantly, with one method reporting an increase from 70% to 97.1% by employing ethyl cyanoacetate and triethyl orthoformate via Claisen condensation, cyclization, deamination, and hydrolysis reactions (Dong, 2011).

Molecular Structure Analysis

The molecular structure of 1,5-dimethyl-1H-pyrazole-4-carboxylic acid, along with other similar compounds, has been determined through crystallographic studies and solid-state NMR. These studies reveal polymorphism and solid-state proton transfer (SSPT) in some polymorphs, providing insight into the structural dynamics of these molecules in the solid state (Infantes et al., 2013).

Scientific Research Applications

Structural and Spectral Investigations

1,5-Dimethyl-1H-pyrazole-4-carboxylic acid and its derivatives have been extensively studied for their structural and spectral properties. For instance, a study focused on the structural and spectral characteristics of 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, a related compound, using techniques like NMR, FT-IR spectroscopy, and X-ray diffraction. This research contributes to understanding the molecular interactions and stability of such compounds (Viveka et al., 2016).

Solid State Dynamics

Research on the structure and dynamic properties of unsubstituted and substituted 1H-pyrazole-4-carboxylic acids in the solid state has provided insights into their polymorphism and solid-state proton transfer. These findings are crucial for understanding the behavior of these compounds under various physical conditions (Infantes et al., 2013).

Functionalization Reactions

The functionalization reactions of various 1H-pyrazole derivatives, including those related to this compound, have been explored. These studies focus on the synthesis and characterization of novel compounds, contributing to the development of new materials and pharmaceuticals (Yıldırım & Kandemirli, 2005).

Antibacterial Activities

Some derivatives of this compound have been synthesized and evaluated for their antibacterial activities. These studies are significant for discovering new antibacterial agents and understanding the biological activities of pyrazole derivatives (Bildirici et al., 2007).

Complex Formation

This compound and its derivatives have been used to synthesize complexes with various metal ions. These complexes are studied for their structural properties and potential applications in areas like catalysis and material science (Jacimovic et al., 2015).

Supramolecular Chemistry

Studies on the supramolecular chemistry of pyrazole carboxylic acid derivatives, including this compound, have led to the synthesis of novel ligands and complexes. These findings contribute to the field of medicinal chemistry and metal complex catalysis (Dalinger et al., 2020).

Safety and Hazards

1,5-Dimethyl-1H-pyrazole-4-carboxylic acid is classified as Acute Tox. 4 Oral - Eye Irrit. 2 - Skin Irrit. 2 - STOT SE 3. It may cause respiratory irritation .

properties

IUPAC Name

1,5-dimethylpyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2/c1-4-5(6(9)10)3-7-8(4)2/h3H,1-2H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKTIXLZNJZTGRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00361547
Record name 1,5-Dimethyl-1H-pyrazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00361547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

31728-75-3
Record name 1,5-Dimethyl-1H-pyrazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00361547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,5-dimethyl-1H-pyrazole-4-carboxylic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the main chemical transformation explored in the research regarding 1,5-dimethyl-1H-pyrazole-4-carboxylic acid?

A1: The research focuses on the bromination of this compound. [] While the abstract doesn't provide specific details on the bromination products, it highlights the investigation of this specific chemical reaction involving the compound.

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